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Inflammatory
Aspect

Fumonisin B1 (FB1) Fumonisin B2 (FB2)
Experimental
Model & Citation

Psoriasis
Pathophysiology

No significant

exacerbation of
symptoms [1].

Significantly exacerbated
symptoms: increased skin
thickness, itching,

transepidermal water loss, and
immune cell infiltration [1].

Mouse model of

imiquimod-
induced psoriasis

[1].

Pro-inflammatory
Cytokines

Increased mRNA
expression of TNF-α, NF-
κB, COX-2, and iNOS in
intestinal tissue [2].

Significantly enhanced
production of IL-17 and IL-22
in auricular lymph nodes [1].

Quail intestine [2];
Mouse psoriasis

model [1].

Immune Cell
Response

Increased goblet cells,
neutrophils, and

lymphocytes in the ileum
[2].

Significantly increased the
number of helper T cells (CD3+

CD4+) [1].

Quail intestine [2];
Mouse psoriasis

model [1].

Primary Molecular
Mechanism

Disruption of sphingolipid
metabolism by inhibiting

ceramide synthase,
leading to cytotoxicity and

oxidative stress [2] [3] [4].

Also inhibits ceramide
synthase, but the stronger

inflammatory effect in psoriasis
suggests involvement of

Various in vivo
and in vitro

studies [2] [1] [3].
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Inflammatory
Aspect

Fumonisin B1 (FB1) Fumonisin B2 (FB2)
Experimental
Model & Citation

additional, not fully understood
pathways [1].

Overall
Inflammatory
Potential

Potent inducer of
intestinal and systemic

inflammation and
oxidative stress [2].

Can be a more potent
exacerbator of inflammation in

specific disease models like
psoriasis, potentially due to

higher bioavailability or distinct
interactions [1].

Comparative
studies in animal

models [2] [1].

Detailed Experimental Data and Protocols

For researchers looking to replicate or contextualize these findings, here is a summary of the key

experimental methodologies from the cited studies.

Study on FB2-Exacerbated Psoriasis [1]

Objective: To determine if oral exposure to FB1 or FB2 contributes to the development of psoriasis.

Protocol:
Animals: Female BALB/c mice.

Psoriasis Induction: Topical application of 5% imiquimod cream on shaved back skin for 5
days.

Toxin Exposure: Oral administration of FB1 or FB2 (0.1 mg/kg) for 10 days.
Key Measurements:

Clinical Symptoms: Back skin thickness, itching behavior (scratching frequency), and
transepidermal water loss (TEWL).

Histopathology: Inflammatory cell infiltration in ear auricles.
Immune Function: Flow cytometry analysis of immune cells (T cells, dendritic cells) in

auricular lymph nodes and cytokine (IL-17, IL-22) production.
Conclusion: FB2, but not FB1, significantly worsened psoriatic symptoms by enhancing the Th17

immune response.

Study on FB1-Induced Intestinal Inflammation [2]
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Objective: To investigate FB1-mediated intestinal toxicity and its molecular mechanisms in quails.

Protocol:
Animals: 120 quail chicks.

Toxin Exposure: Fed a diet containing 30 mg/kg FB1 for up to 42 days.
Key Measurements:

Histopathology: Ileum villus length, crypt depth, and counts of goblet cells/immune cells.
Oxidative Stress: mRNA expression of genes related to antioxidant response (Nrf2, HO-

1, NQO-1).
Inflammation: mRNA expression of pro-inflammatory markers (TLR4, NF-κB, TNF-α,

COX-2, iNOS).
Nuclear Receptors: mRNA expression of AHR, CAR, PXR, and cytochrome P450 (CYP)

isoforms.
Conclusion: FB1 exposure induced intestinal inflammation by triggering oxidative stress and

modulating nuclear xenobiotic receptors.

Signaling Pathways in Fumonisin-Induced
Inflammation

The diagram below illustrates the key signaling pathways involved in the inflammatory response to

fumonisins, particularly FB1, as identified in the quail intestinal study [2].
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Oxidative Stress Pathway

Inflammatory Pathway

Nuclear Receptor Pathway

FB1

↓ Nrf2 Expression

↑ TLR4 Expression

↑ AHR, CAR, PXR

↓ HO-1, NQO-1

Oxidative Stress

↑ NF-κB Activation

Inflammation & Tissue Damage

↑ TNF-α, COX-2, iNOS

Altered CYP450
(CYP1A5, CYP3A4, etc.)

Altered Cellular Response

Click to download full resolution via product page

The diagram shows that FB1 induces inflammation through interconnected pathways of oxidative stress,

direct inflammatory signaling, and modulation of nuclear receptors [2]. The TLR4/NF-κB pathway appears

to be a central driver of the pro-inflammatory cytokine production.

Interpretation and Research Implications
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Model-Dependent Effects: The finding that FB2 exacerbates psoriasis while FB1 does not highlights

that their inflammatory potency is not absolute but can vary dramatically depending on the biological
context, tissue type, and pre-existing conditions [1].

Mechanistic Insights: The stronger effect of FB2 in the psoriasis model may be due to factors
beyond ceramide synthase inhibition, such as differences in bioavailability, metabolism, or
specific interactions with immune cells in the skin [1]. Further research is needed to clarify this.
Toxicity Profile: While FB2 showed a stronger effect in the psoriasis model, FB1 remains the most

prevalent and deeply studied fumonisin, with well-documented toxicity in organs like the liver, kidney,
and intestine across multiple species [2] [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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